
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide: is an organic compound with the molecular formula C10H19NO3 It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide typically involves the reaction of tetrahydrofuran-2-methanol with 3-bromopropylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of a lactone derivative.
Reduction: Formation of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide involves its interaction with specific molecular targets. The tetrahydrofuran ring and the amide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine: Similar structure but with an amine group instead of an amide.
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)ethylamine: Similar structure with an ethyl group attached to the amine.
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)benzamide: Similar structure with a benzamide group.
Uniqueness: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring enhances its solubility and stability, while the amide group allows for specific interactions with biological targets.
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
N-[3-(oxolan-2-ylmethoxy)propyl]acetamide |
InChI |
InChI=1S/C10H19NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h10H,2-8H2,1H3,(H,11,12) |
InChIキー |
ASOZGGLPIFGSPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCOCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


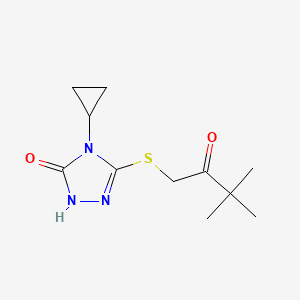
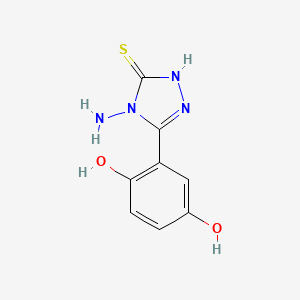
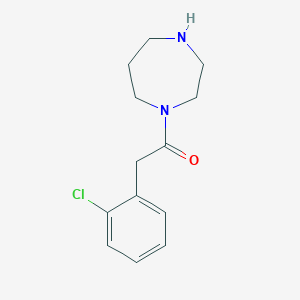
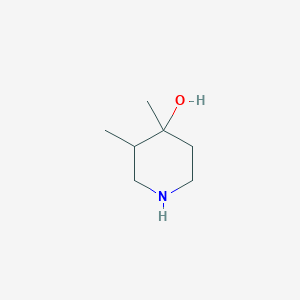

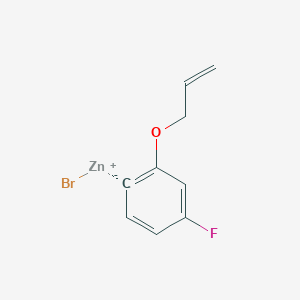
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
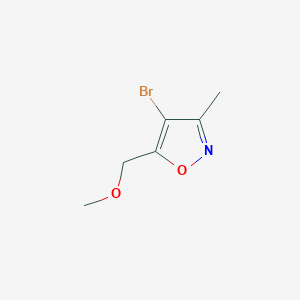
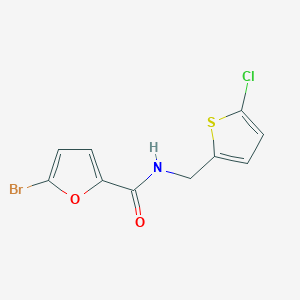
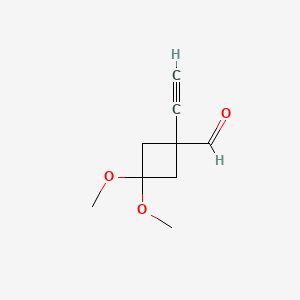

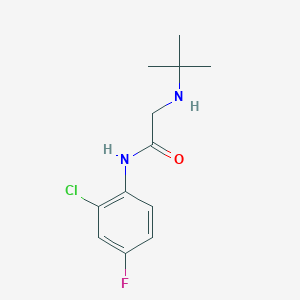
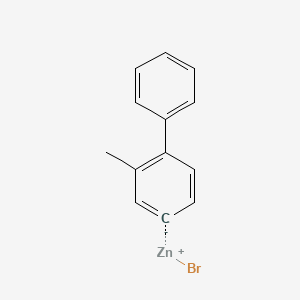
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
